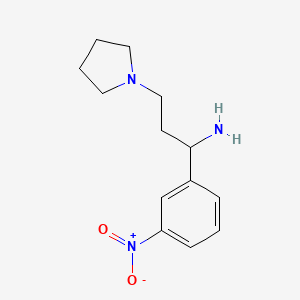
1-(2-Chloro-3-methoxyphenyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C11H15ClO2. It is a derivative of butanol, featuring a chloro and methoxy substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form corresponding alkanes or alcohols.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or secondary alcohols.
Substitution: Results in the formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-3-methoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)butan-1-ol: Lacks the chloro substituent, resulting in different reactivity and properties.
1-(2-Chloro-4-methoxyphenyl)butan-1-ol: The position of the methoxy group affects its chemical behavior.
1-(2-Chloro-3-methoxyphenyl)propan-1-ol: Shorter carbon chain, leading to different physical and chemical properties.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C11H15ClO2/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12/h4,6-7,9,13H,3,5H2,1-2H3 |
InChI Key |
ZTZYIRZLXQRFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


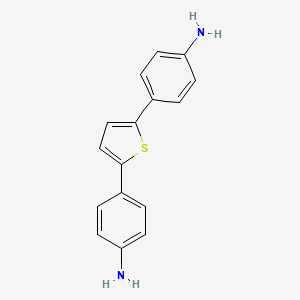

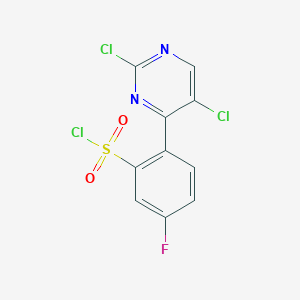
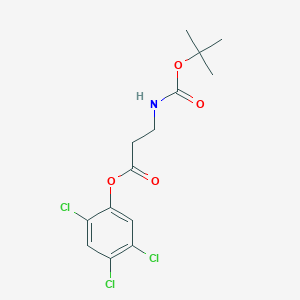
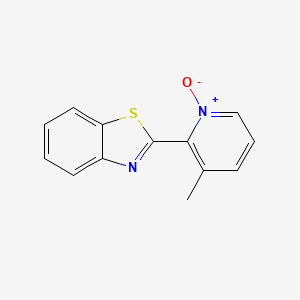
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
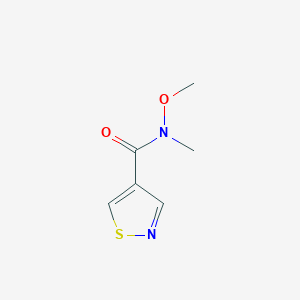

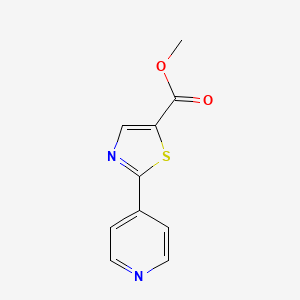
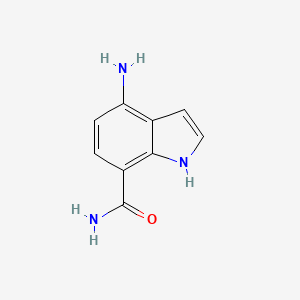
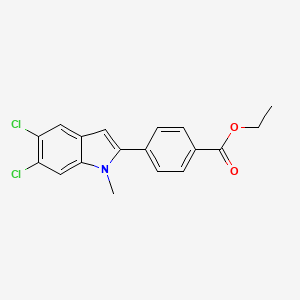
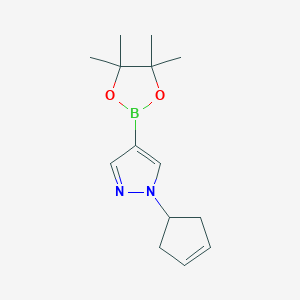
![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
